2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a naphthyloxy group attached to a phenyl ring, further connected to a hexahydro-1H-4,7-methanoisoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the naphthyloxyphenyl intermediate, which is then subjected to cyclization reactions to form the hexahydro-1H-4,7-methanoisoindole-1,3-dione core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the naphthyloxy group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of high-performance polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Norcantharimide: Shares a similar tricyclic imide skeleton and is known for its potential anticancer properties.
Hexahydro-1H-isoindole-1,3-dione derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
Properties
Molecular Formula |
C25H21NO3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-(4-naphthalen-1-yloxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C25H21NO3/c27-24-22-16-8-9-17(14-16)23(22)25(28)26(24)18-10-12-19(13-11-18)29-21-7-3-5-15-4-1-2-6-20(15)21/h1-7,10-13,16-17,22-23H,8-9,14H2 |
InChI Key |
DXWNEBLAIMZSMI-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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